2-Naphthylmagnesium bromide

Vue d'ensemble

Description

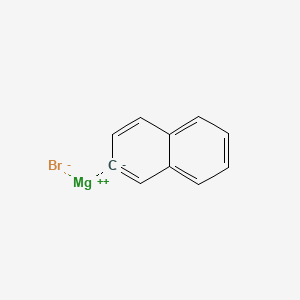

2-Naphthylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is typically used in solution form, often in tetrahydrofuran, and is known for its reactivity and versatility in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Naphthylmagnesium bromide is synthesized through the reaction of 2-bromonaphthalene with magnesium metal in an anhydrous ether solvent. The reaction is initiated by the addition of a small amount of iodine to activate the magnesium. The general reaction is as follows:

C10H7Br+Mg→C10H7MgBr

The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but involves larger reactors and more controlled environments to ensure the purity and yield of the product. The use of automated systems for the addition of reagents and the control of reaction conditions is common in industrial settings.

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

2-Naphthylmagnesium bromide participates in nucleophilic additions to carbonyl compounds and epoxides, forming alcohols and extended carbon frameworks.

Key Reactions:

-

Aldehydes/Ketones: Reacts to produce secondary and tertiary alcohols, respectively. For example, reaction with acetone yields 2-(naphthalen-2-yl)propan-2-ol .

-

Esters: Forms tertiary alcohols upon reaction with esters via a two-step addition-hydrolysis sequence .

-

Epoxides: Undergoes SN2 attack at the less substituted carbon of epoxides, leading to ring opening and subsequent alcohol formation after acid workup .

Mechanistic Insight:

The polarized magnesium-carbon bond enables the naphthyl group to act as a strong nucleophile. Reaction with carbonyl groups proceeds through a tetrahedral intermediate, followed by protonation .

Amination and Oxygen Transfer Reactions

This reagent facilitates direct amination and oxygen transfer when paired with specialized heteroatom donors.

Amination with N–H Oxaziridines:

-

Reacts with camphor-derived oxaziridine 16 to produce 2-naphthylamine (17 ) in 50% yield. Steric hindrance in fenchone-derived oxaziridine 18 improves yield to >80% by suppressing deprotonation side reactions .

-

Reaction Conditions: Conducted at −78°C under inert atmosphere.

Oxygen Transfer with N–Me Oxaziridines:

-

At ambient temperatures, N-Me oxaziridine 19a transfers oxygen exclusively, yielding phenol 20 (e.g., 2-naphthol) .

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Oxaziridine 16 | 2-Naphthylamine (17 ) | −78°C, THF | 50% |

| Oxaziridine 18 | 2-Naphthylamine (17 ) | −78°C, THF | >80% |

| Oxaziridine 19a | 2-Naphthol (20 ) | 25°C, THF | 72% |

Organometallic and Cross-Coupling Reactions

The reagent forms organoantimony and other metal-organic compounds.

Antimony Trichloride Reaction:

-

Reacts with SbCl₃ to form tri-α-naphthylstibine, a crystalline organoantimony compound (m.p. 216–217°C) .

-

Subsequent halogenation yields dichloride (m.p. 256°C) and dibromide (m.p. 232°C) derivatives .

Catalyzed Additions:

-

ZnCl₂–TMSCH₂MgCl–LiCl catalysts enhance reactivity with ketones, enabling efficient synthesis of tertiary alcohols (e.g., cyclohexenyl-methylbutanol) .

Comparative Reactivity Analysis

This compound exhibits distinct steric and electronic properties compared to simpler Grignard reagents:

| Reagent | Reactivity | Unique Features |

|---|---|---|

| Phenylmagnesium bromide | High electrophile affinity | Smaller steric profile |

| Ethylmagnesium bromide | Faster kinetics | Minimal steric hindrance |

| This compound | Selective for bulky substrates | Enhanced stability due to aromatic ring |

Applications De Recherche Scientifique

Synthetic Chemistry Applications

2-Naphthylmagnesium bromide is primarily utilized for the synthesis of various organic compounds through nucleophilic addition reactions. Its applications include:

- Formation of Aryl Compounds : It can be used to add to carbonyl compounds, leading to the formation of secondary alcohols. For instance, it has been effectively used to generate 2-naphthylamines through direct amination reactions with N–H oxaziridines, achieving yields greater than 80% under optimized conditions .

- Coupling Reactions : The compound has shown promise in coupling reactions with alkenylmagnesium compounds, yielding high product yields (up to 85%) when subjected to molecular oxygen .

- Synthesis of Phosphine Oxides : It has been employed in the synthesis of secondary phosphine oxides through reactions with phosphine chlorides, albeit with variable yields depending on reaction conditions .

Biochemical Applications

In biochemical contexts, this compound plays a role in:

- Cell Culture and Transfection : It is utilized in cell biology for modifying cellular components and studying cellular processes .

- Molecular Testing : The reagent is involved in various molecular testing applications, particularly where organometallic compounds are required for probe development or modification .

Materials Science Applications

The compound's unique properties make it suitable for applications in materials science:

- Polymer Synthesis : It can be used to initiate polymerization processes, creating new materials with specific properties tailored for industrial applications.

- Nanomaterials : Research indicates potential uses in the synthesis of nanostructured materials where controlled reactivity is crucial.

Case Studies

- Direct Amination Reaction :

- Oxygen-Coupling Reactions :

- Synthesis of Phosphine Oxides :

Mécanisme D'action

The mechanism of action of 2-Naphthylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive. This reactivity allows the compound to participate in a wide range of chemical transformations.

Comparaison Avec Des Composés Similaires

- 1-Naphthylmagnesium Bromide

- Phenylmagnesium Bromide

- 2-Methyl-1-naphthylmagnesium Bromide

Uniqueness: 2-Naphthylmagnesium bromide is unique due to its specific reactivity profile and the stability of the naphthyl group. Compared to phenylmagnesium bromide, it offers different steric and electronic properties, making it suitable for specific synthetic applications.

Activité Biologique

2-Naphthylmagnesium bromide, a Grignard reagent with the formula CHBrMg, is widely used in organic synthesis for its nucleophilic properties. This compound has garnered attention not only for its synthetic utility but also for its biological activity. This article explores the biological implications, synthesis, and potential applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties:

| Property | Value |

|---|---|

| Molecular Formula | CHBrMg |

| Molecular Weight | 231.37 g/mol |

| Density | 0.951 g/mL at 25 °C |

| Boiling Point | 65 °C |

| Flash Point | 1 °F |

| LogP | 3.485 |

This compound can be synthesized through the reaction of 2-bromonaphthalene with magnesium in anhydrous tetrahydrofuran (THF) under reflux conditions. The Grignard reagent is typically prepared in situ and used immediately due to its reactivity with moisture and air .

Biological Activity

The biological activity of this compound primarily stems from its ability to act as a nucleophile in various reactions, leading to the formation of biologically relevant compounds. Here are some key findings regarding its biological implications:

- Antimicrobial Properties : Research indicates that derivatives formed from reactions involving this compound exhibit antimicrobial activity against various bacterial strains. For instance, compounds synthesized from this reagent have been tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects .

- Enzyme Inhibition : Studies have shown that certain derivatives can inhibit specific enzymes, which may have potential therapeutic applications. For example, compounds derived from this compound have been investigated for their ability to inhibit lanosterol synthase, an enzyme involved in sterol biosynthesis .

- Cytotoxicity : Some studies have explored the cytotoxic effects of products synthesized using this Grignard reagent on cancer cell lines. The findings suggest that particular derivatives may induce apoptosis in cancer cells, highlighting potential applications in cancer therapy .

Case Study 1: Synthesis of Antimicrobial Compounds

In a study aimed at developing new antimicrobial agents, researchers synthesized a series of compounds using this compound as a key intermediate. The resulting compounds were evaluated for their antibacterial activity, yielding several candidates with significant efficacy against resistant bacterial strains.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of naphthyl derivatives on lanosterol synthase. The study demonstrated that specific modifications to the naphthyl structure enhanced inhibitory potency, suggesting a pathway for developing new antifungal agents.

Propriétés

IUPAC Name |

magnesium;2H-naphthalen-2-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7.BrH.Mg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-3,5-8H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVLCBHNULZXLQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=[C-]C=CC2=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50458375 | |

| Record name | 2-Naphthylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21473-01-8 | |

| Record name | 2-Naphthylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 2-Naphthylmagnesium bromide in organic synthesis?

A1: this compound is frequently utilized as a Grignard reagent. Grignard reagents are valuable for forming new carbon-carbon bonds. For instance, this compound reacts with 2-bromopropionyl chloride to produce 2-bromo-1-(6-methoxy-2-naphthyl)propan-1-one, a crucial intermediate in the synthesis of the nonsteroidal anti-inflammatory drug, naproxen [].

Q2: Can you provide an example of a reaction where this compound exhibits regioselectivity?

A2: In the synthesis of Vitamin K and Coenzyme Q, this compound demonstrates its regioselectivity. When reacted with polyprenyl diethyl phosphates, it preferentially adds to one specific carbon of the allylic phosphate group, leading to the formation of polyprenylated hydroquinone dimethyl ethers with high regioselectivity []. This control over the reaction outcome is essential for synthesizing these biologically important molecules.

Q3: How does this compound contribute to the synthesis of binaphthyl compounds?

A3: this compound serves as a key starting material for synthesizing various binaphthyl compounds. It can undergo a Grignard coupling reaction with 1-bromonaphthalene in the presence of promoters like nickel acetylacetonate (Ni(acac)2) to yield 2,2″-binaphthyl []. Additionally, it can react with 2-bromonaphthalene using a Kharash-type Grignard coupling, again facilitated by Ni(acac)2, to produce the non-symmetric 1,2″-binaphthyl []. These binaphthyl compounds find applications in areas like materials science and asymmetric catalysis.

Q4: Are there reactions where this compound participates in homolytic processes?

A4: Yes, research indicates that this compound can participate in reactions that proceed through homolytic pathways. For example, its reaction with the stable free nitrogen-centered radical 3,4-dihydro-2,4,6-triphenyl-2H-1,2,4,5-tetrazin-1-yl doesn't yield the expected coupling product. Instead, biphenyl is isolated as the main product, suggesting the involvement of phenyl radicals generated during the reaction []. This highlights the diverse reactivity of this compound in different chemical environments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.